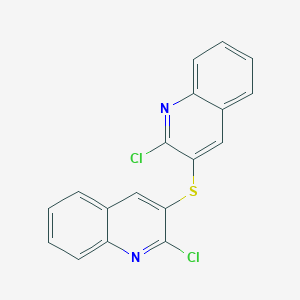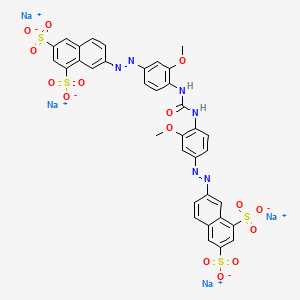![molecular formula C11H14O2 B14468089 (2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane CAS No. 72229-17-5](/img/structure/B14468089.png)
(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique stereochemistry, with the (2S,3R) configuration indicating the specific spatial arrangement of its atoms. The presence of a benzyloxy group and a methyl group attached to the oxirane ring further distinguishes this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Applications De Recherche Scientifique
(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, nucleic acids, and other cellular components, thereby influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3R)-3-benzyl-2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar oxirane ring structure but with different substituents.
Epoxides: Other epoxides with varying substituents can be compared based on their reactivity and applications.
Uniqueness
(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane is unique due to its specific stereochemistry and the presence of the benzyloxy group. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
72229-17-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2R,3S)-2-methyl-3-(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-9-11(13-9)8-12-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
XXYWCMMODULAAA-KOLCDFICSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](O1)COCC2=CC=CC=C2 |
SMILES canonique |
CC1C(O1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)




![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)


![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)


